Naphthol AS phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYXIWBXOQZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161190 | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-98-5 | |
| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Naphthol As Phosphate
Historical Development of Naphthol AS Phosphate (B84403) Synthesis Procedures
The synthesis of Naphthol AS phosphate and its analogues emerged in the mid-20th century, spurred by the demand for improved histochemical reagents. Early methods for localizing phosphatase activity, such as those using β-glycerophosphate, were often plagued by issues of substrate diffusion, leading to imprecise localization of enzyme activity. The development of Naphthol AS-based substrates aimed to overcome these limitations.
The foundational work in the 1960s focused on preparing Naphthol AS derivatives to localize leukocyte alkaline phosphatase activity. nih.gov These early synthetic procedures laid the groundwork for the production of a range of substituted Naphthol AS phosphates. The core of these early syntheses involved the amidation of 3-hydroxy-2-naphthoic acid followed by phosphorylation of the resulting naphthol. The goal was to create substrates that, upon enzymatic cleavage of the phosphate group, would yield an insoluble naphthol product that could be coupled with a diazonium salt to produce a distinctly colored azo dye at the site of enzyme activity. This principle of generating a localized, visible product was a significant advancement in enzyme histochemistry.
Contemporary Synthetic Routes for this compound Esters
Modern synthetic strategies for this compound esters have built upon the historical foundations, incorporating more refined and efficient chemical transformations. The general synthetic pathway remains a two-step process: the formation of a Naphthol AS intermediate followed by phosphorylation.
The initial step involves the coupling of 3-hydroxy-2-naphthoic acid with an appropriate aniline (B41778) derivative. For instance, in the synthesis of Naphthol AS-MX phosphate, 3-hydroxy-2-naphthoic acid is reacted with 2,4-dimethylaniline. This amide bond formation is typically facilitated by a coupling agent like thionyl chloride or a carbodiimide (B86325) and is often carried out under anhydrous conditions in solvents such as dichloromethane (B109758) or tetrahydrofuran.
The subsequent phosphorylation of the hydroxyl group of the Naphthol AS intermediate is a critical step. Common phosphorylating agents include phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate. More contemporary methods may utilize diethyl phosphoryl chloride in the presence of a base like pyridine. nih.gov Another approach involves the use of tetramethylammonium (B1211777) diethyl phosphate. beilstein-journals.orgbeilstein-journals.org The choice of phosphorylating agent and reaction conditions can be optimized to improve yield and purity. For example, some syntheses are performed at low temperatures to control reactivity and minimize side reactions. nih.gov
The development of multicomponent reactions, such as the Mannich condensation, has also provided efficient routes to amidoalkyl naphthols, which can serve as precursors to various substituted naphthol derivatives. mdpi.com These methods offer advantages in terms of atom economy and procedural simplicity. mdpi.com
Derivatization Strategies for Enhanced Research Utility
The utility of this compound in research has been significantly expanded through various derivatization strategies. These modifications are designed to fine-tune the substrate's properties, such as its specificity for different phosphatase isoenzymes, its solubility, and its detection characteristics (e.g., color or fluorescence of the final product).
One key strategy involves altering the substituent groups on the anilide portion of the molecule. This has led to a variety of Naphthol AS derivatives, each with distinct properties. For example:
Naphthol AS-BI phosphate contains a benzimidazole (B57391) ring and is a primary substrate for acid phosphatase, making it useful in the diagnosis of prostate cancer.
Naphthol AS-TR phosphate has a modified anilide group (a toluene (B28343) sulfonamide derivative) and is used in specialized histochemistry, often in conjunction with specific diazonium salts like Fast Blue BB.
Naphthol AS-E phosphate has been identified as an inhibitor of the transcription factor Myb by blocking its interaction with the KIX domain of the coactivator p300, suggesting potential therapeutic applications. researchgate.net
Another derivatization approach involves the introduction of photoremovable protecting groups, or "caged" compounds. beilstein-journals.org These modified Naphthol AS phosphates can release the active substrate upon irradiation with light of a specific wavelength, allowing for precise temporal and spatial control over enzyme assays. beilstein-journals.org
Furthermore, complexation with cyclodextrins and metal ions has been explored to separate chiral enantiomers of Naphthol AS derivatives using techniques like trapped ion mobility spectrometry (TIMS). nih.govacs.org This highlights the potential for creating highly specific probes for advanced analytical applications.
Quality Control and Purity Assessment in Academic Synthesis
Ensuring the purity and structural integrity of synthesized this compound is paramount for its reliable use in research. Several analytical techniques are employed for quality control in an academic synthesis setting.
Table 1: Common Quality Control Techniques for this compound
| Technique | Purpose | Typical Findings |
| Thin-Layer Chromatography (TLC) | To assess purity and monitor reaction progress. | A single spot indicates high purity (e.g., >99%). sigmaaldrich.comavantorsciences.com |
| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis. | Provides a precise percentage of purity (e.g., ≥99%). sigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | The resulting spectrum should conform to the expected structure of the this compound derivative. avantorsciences.com |
| Phosphorus Analysis | To determine the phosphorus content. | The measured percentage of phosphorus should fall within a specified range (e.g., 8.5 - 9.3 %). avantorsciences.com |
| Melting Point Determination | To assess purity. | A sharp and specific melting point range indicates a pure compound. |
| Solubility Tests | To verify physical properties. | The compound should be soluble in appropriate solvents like ethanol. sigmaaldrich.comsigmaaldrich.com |
These methods, often used in combination, provide a comprehensive assessment of the synthesized compound, ensuring that it meets the required standards for use in sensitive biological assays and other research applications.
Applications of Naphthol As Phosphate in Enzymatic Assays
Quantification of Phosphatase Activity
The fundamental application of Naphthol AS phosphate (B84403) is in measuring the activity of phosphatase enzymes. Upon hydrolysis by a phosphatase, the Naphthol AS phosphate molecule releases a naphthol derivative. This product can then be coupled with a diazonium salt to produce a colored azo dye, or its inherent fluorescence can be measured, allowing for the quantification of enzyme activity.
This compound derivatives are extensively used as substrates for quantifying alkaline phosphatase (ALP) activity in various biological samples, including serum, tissues, and cells. ontosight.ai The enzymatic reaction involves the hydrolysis of the this compound substrate by ALP, which leads to the formation of a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically. medchemexpress.combiocat.commedchemexpress.com This makes it a valuable tool for monitoring ALP activity in research and clinical settings. medchemexpress.commedchemexpress.com
Different variants, such as Naphthol AS-BI phosphate and Naphthol AS-TR phosphate, are employed in these assays. ontosight.aicaltagmedsystems.co.uk Naphthol AS-BI phosphate, in particular, has been identified as an effective substrate for the analysis of alkaline phosphatase. tandfonline.com Research has demonstrated the utility of these substrates in various assay formats, including solution-based methods and solid-surface techniques. nih.gov In one study, a solid-surface method using Naphthol AS-BI phosphate showed good correlation with traditional solution-based methods over a wide range of serum ALP values. nih.gov
Table 1: Stability of Solid-Surface Naphthol AS-BI Phosphate for ALP Assay
| Days After Preparation | Rate (ΔF/min) |
| 0 | 3.10 |
| 2 | 3.04 |
| 4 | 3.08 |
| 10 | 3.20 |
| 30 | 3.00 |
| 60 | 3.00 |
| This table illustrates the stability of reagent pads prepared with Naphthol AS-BI phosphate for fluorometric ALP analysis over 60 days when stored in a cold, dark place, indicating the robustness of the substrate for developing stable assay systems. nih.gov |
This compound and its derivatives are also standard substrates for the measurement of acid phosphatase (ACP) activity. avantorsciences.comsigmaaldrich.commpbio.com In an acidic environment, ACP catalyzes the hydrolysis of a naphthyl phosphate substrate to generate alpha-naphthol and a phosphate group. labcarediagnostics.com The resulting alpha-naphthol is then reacted with a diazonium salt, such as Fast Red TR, to form a colored azo dye. The intensity of this color, which can be measured at approximately 405 nm, is directly proportional to the total acid phosphatase activity in the sample. labcarediagnostics.com
This method can be adapted to differentiate between various sources of ACP. For instance, prostatic ACP activity is notably inhibited by L-tartrate. By measuring the total ACP activity and the activity in the presence of tartrate, the prostatic fraction can be determined by the difference. labcarediagnostics.com Continuous assays using 1-naphthyl phosphate have been developed to allow for precise determination of the initial reaction rate, which is valuable for steady-state and pre-steady-state kinetic studies of the enzyme. nih.gov
Table 2: Kinetic Parameters for Human Prostatic Acid Phosphatase with 1-Naphthyl Phosphate
| pH | Kₘ (mM) |
| 4.7 | 1.6 |
| 5.8 | 0.1 |
| Kₘ (Michaelis constant) values indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Kₘ suggests a higher affinity of the enzyme for the substrate. Data compiled from spectrophotometric and urinary ACP studies. researchgate.net |
A significant application of specific this compound derivatives is the ability to differentially measure isoforms of phosphatase enzymes, which is critical for diagnostic specificity.
Naphthol AS-BI phosphate (N-ASBI-P) has been identified as a preferred and selective substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b. nih.govresearchgate.net TRAP isoform 5b is considered a specific serum marker for osteoclastic activity, which is relevant in monitoring bone resorption in various metabolic bone diseases. oup.com
Traditional substrates like para-nitrophenylphosphate (pNPP) lack specificity for TRAP 5b, as they are also hydrolyzed by other non-type 5 TRAPs and by TRAP isoform 5a. nih.govoup.com In contrast, N-ASBI-P is selectively hydrolyzed by isoform 5b, especially at an optimal pH of around 6.1. nih.govresearchgate.net The specificity of the assay can be further enhanced by incorporating heparin, which acts as a selective inhibitor of isoform 5a activity with little effect on isoform 5b. nih.govoup.com This combined use of a specific substrate (N-ASBI-P) and a selective inhibitor (heparin) allows for a highly specific biochemical assay for serum TRAP 5b activity, which can be adapted for simple microplate formats. nih.govoup.com An immunoassay developed using this principle demonstrated high specificity, good linearity, and analytical recovery. nih.gov
Table 3: Substrate and Inhibitor Combination for TRAP Isoform 5b Specificity
| Component | Role in Assay | Rationale for Use |
| Naphthol AS-BI Phosphate | Substrate | Selectively hydrolyzed by TRAP isoform 5b, unlike less specific substrates such as pNPP. nih.govresearchgate.net |
| Heparin | Inhibitor | Specifically inhibits TRAP isoform 5a activity by approximately 50%, with minimal impact on isoform 5b. nih.govoup.com |
| pH 6.1-6.3 | Buffer Condition | Optimal pH for TRAP 5b activity and specificity of the N-ASBI-P substrate. nih.govnih.gov |
Differential Measurement of Phosphatase Isoforms
Principles of Detection Methodologies
The detection of phosphatase activity using this compound substrates relies on the generation of a signal following the enzymatic reaction. The primary detection modalities are colorimetric, as described previously, and fluorometric.
This compound derivatives are highly suitable for the development of sensitive fluorometric assays for both alkaline and acid phosphatases. avantorsciences.commpbio.com The principle of these assays is that the phosphate ester form of the substrate is non-fluorescent or weakly fluorescent. Enzymatic hydrolysis removes the phosphate group, releasing the naphthol product (e.g., Naphthol AS-BI), which is intensely fluorescent. nih.gov The rate of fluorescence increase is directly proportional to the enzyme concentration.
Naphthol AS-BI phosphate has been highlighted as a superior substrate for the fluorometric assay of alkaline phosphatase in serum, yielding a product with a deep green fluorescence. nih.gov This method is highly sensitive, capable of determining ALP activity in the range of 0.0005 to 0.5 units. tandfonline.com Fluorometric methods based on this compound substrates have been developed for use in solution and on solid surfaces, offering versatility for high-throughput screening and diagnostics. nih.govscispace.com The high sensitivity of fluorogenic tests using these substrates makes them particularly valuable in biochemical and clinical research. tandfonline.com An alternative immunoassay for TRAP 5b has also been successfully developed using the fluorogenic properties of the Naphthol AS-BI phosphate substrate. nih.gov
Spectrophotometric and Colorimetric Assay Design
This compound and its derivatives are pivotal substrates in the design of spectrophotometric and colorimetric assays for detecting phosphatase activity. The fundamental principle of these assays is a two-step enzymatic and chemical reaction sequence. First, a phosphatase enzyme (such as acid or alkaline phosphatase) catalyzes the hydrolysis of the this compound substrate, cleaving the phosphate group and releasing a naphthol derivative. In the second step, this liberated naphthol product immediately couples with a diazonium salt present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye. researchgate.net The intensity of the resulting color is directly proportional to the activity of the phosphatase enzyme in the sample and can be quantified using a spectrophotometer. medchemexpress.comhoriba-abx.com
The design of these assays allows for both qualitative visualization, such as in histochemical staining, and quantitative measurement of enzyme activity in various biological samples. ontosight.aisigmaaldrich.com
Detailed Research Findings
The versatility of this compound assays stems from the ability to select different naphthol substrates and diazonium salts to optimize the assay for specific enzymes and conditions.
Substrate Specificity and Characteristics
Different derivatives of this compound exhibit varying specificities for either alkaline phosphatase (ALP) or acid phosphatase (ACP), largely dependent on the pH of the reaction environment. Naphthol AS-MX phosphate is a commonly used substrate for the detection of ALP, while Naphthol AS-BI phosphate is often employed for ACP assays. ontosight.ai
Table 1: Comparison of this compound Derivatives
| Parameter | Naphthol AS-MX Phosphate | Naphthol AS-BI Phosphate | Naphthol AS-TR Phosphate |
|---|---|---|---|
| Primary Target Enzyme | Alkaline Phosphatase (ALP) | Acid Phosphatase (ACP) | Acid and Alkaline Phosphatases |
| Optimal pH | Alkaline (e.g., pH 8.6–9.5) | Acidic (e.g., pH 4.5–5.5) | pH-dependent |
| Common Coupling Agents | Fast Red TR, Fast Blue RR | Fast Red Violet LB, Fast Garnet GBC | Fast Red pubcompare.ai |
| Resulting Color | Red/Blue | Purple/Brown | Red pubcompare.ai |
| Key Applications | Leukocyte ALP staining, Osteogenesis research | Lysosomal ACP detection, Prostate cancer diagnostics | Specialized histochemistry |
Coupling Agents in Assay Design
The choice of diazonium salt is critical as it determines the color and solubility of the final azo dye precipitate. These salts act as chromogenic indicators that couple with the enzymatically released naphthol derivative. researchgate.netnih.gov
Table 2: Common Diazonium Salts and Their Properties
| Diazonium Salt | Paired Substrate (Example) | Resulting Color | Application Note |
|---|---|---|---|
| Fast Red TR | α-Naphthyl Phosphate / Naphthol AS-MX Phosphate | Red horiba-abx.com | Widely used for both ACP and ALP assays; forms a diazo dye absorbing at 405 nm. horiba-abx.comnih.govthermofisher.com |
| Fast Blue RR | Naphthol AS-MX Phosphate | Blue sigmaaldrich.com | Used in leukocyte alkaline phosphatase (LAP) kits. sigmaaldrich.comsigmaaldrich.com |
| Fast Violet B Salt | Naphthol AS-MX Phosphate | Red granules sigmaaldrich.com | An alternative to Fast Blue RR in some histochemical methods. sigmaaldrich.com |
Kinetic Studies and Assay Conditions
Kinetic analysis of these assays reveals important parameters for accurate measurement of enzyme activity. For instance, assays for acid phosphatase using α-naphthyl phosphate as the substrate and Fast Red TR as the coupling agent have been kinetically characterized. nih.gov The accumulation of the final chromophore can exhibit a lag period that is dependent on the chemical coupling steps rather than the initial enzymatic reaction. nih.gov
Studies on human prostatic acid phosphatase have determined its kinetic parameters using a continuous assay that measures the release of 1-naphthol (B170400) at 320 nm. researchgate.netnih.gov
| Serum Acid Phosphatase | α-Naphthyl Phosphate | Rate analysis with Fast Red TR for color development. horiba-abx.com | The α-naphthol produced couples with Fast Red TR to form a colored complex that absorbs at 405 nm. horiba-abx.com |
These findings underscore the importance of tightly controlling reaction conditions such as pH and temperature to ensure accurate and reproducible results in spectrophotometric and colorimetric assays utilizing this compound substrates. sigmaaldrich.comnih.gov
Naphthol As Phosphate in Histochemical and Cytochemical Localization Studies
Visualization of Enzyme Activity in Biological Samples
Naphthol AS phosphates serve as highly effective substrates for the visualization of various phosphatase enzymes within biological tissues and cells. nih.gov The fundamental principle of this technique involves the enzymatic hydrolysis of the phosphate (B84403) group from the naphthol AS substrate by a phosphatase enzyme. This reaction liberates a relatively insoluble naphthol derivative. This intermediate product is then captured in a subsequent reaction to produce a visible marker at the precise location of the enzyme.
This method is versatile and has been adapted for several key enzymes:
Alkaline Phosphatase (ALP): Naphthol AS-MX phosphate is a common substrate for demonstrating ALP activity, for instance, in studies of osteogenic differentiation in human osteoblasts and mouse embryonic stem cells. sigmaaldrich.com
Acid Phosphatase (AcP): Various Naphthol AS phosphates, particularly Naphthol AS-BI phosphate, are used to localize AcP in numerous cell types, including lysosomes and the Golgi apparatus. nih.govsigmaaldrich.compor-journal.com
Tartrate-Resistant Acid Phosphatase (TRAP): Naphthol AS-BI phosphate has been identified as a preferred substrate for TRAP, an enzyme significant in bone metabolism studies and a marker for osteoclast activity. sigmaaldrich.comsigmaaldrich.com
The selection of a specific Naphthol AS phosphate derivative can influence the characteristics of the final product. For example, Naphthol AS-TR phosphate is noted for forming a unique dye, making it suitable for specific histochemical staining applications. The high substantivity of the liberated naphthol and the insolubility of the final colored product are critical advantages of this technique, ensuring that the dye remains at the site of its formation for accurate localization. core.ac.uk
Table 1: Applications of Naphthol AS Phosphates for Enzyme Visualization
| Naphthol AS Derivative | Target Enzyme | Example Application | References |
|---|---|---|---|
| Naphthol AS-MX phosphate | Alkaline Phosphatase (ALP) | Osteogenic differentiation assays | sigmaaldrich.com |
| Naphthol AS-BI phosphate | Acid Phosphatase (AcP) | Localization in lysosomes and Golgi | sigmaaldrich.compor-journal.com |
| Naphthol AS-BI phosphate | Tartrate-Resistant Acid Phosphatase (TRAP) | Detection of osteoclast activity | sigmaaldrich.comsigmaaldrich.com |
| Naphthol AS-TR phosphate | Alkaline Phosphatase (ALP) | Histochemical staining | medchemexpress.comcaltagmedsystems.co.uk |
Mechanistic Aspects of Chromogenic Product Formation via Diazonium Salt Coupling
The visualization of phosphatase activity using this compound substrates is a two-step process.
Enzymatic Hydrolysis: The first step is the enzyme-catalyzed cleavage of the phosphate ester bond of the this compound substrate. This reaction, occurring at the site of the enzyme, releases a free naphthol derivative (e.g., Naphthol AS-MX or Naphthol AS-BI) and an inorganic phosphate ion. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the concentration of the substrate and enzyme. nih.gov
Azo-Coupling Reaction: The liberated naphthol derivative immediately undergoes a coupling reaction with a diazonium salt present in the incubation medium. core.ac.uk Diazonium salts, such as Fast Red TR, Fast Blue BB, or hexazonium p-rosanilin, act as coupling agents. core.ac.ukkarger.com This reaction is an electrophilic substitution where the diazonium ion attacks the electron-rich naphthol ring, forming a highly colored, insoluble azo dye. oil.gov.iq The insolubility of this final dye product is paramount, as it precipitates directly at the site of enzyme activity, preventing diffusion and allowing for sharp, accurate microscopic localization. core.ac.uk The choice of diazonium salt can influence the color and properties of the resulting precipitate. For example, coupling with Red Violet LB salt produces a red pigment, while Fast Blue BBN salt yields a blue pigment. core.ac.uk
This sequential process, often termed a simultaneous coupling method, ensures that the final visible product is a faithful marker of the enzyme's original location within the cell or tissue. scispace.com
Advanced Microscopy Techniques
The azo dyes produced from this compound substrates are amenable to analysis by advanced microscopy techniques, offering greater resolution and subcellular detail than conventional light microscopy.
The conventional azo dye method for detecting acid phosphatase can be adapted for confocal laser-scanning microscopy. por-journal.com This is possible because the azo dye end-product, formed by the coupling of the liberated naphthol derivative with a diazonium salt like Fast Red Violet, exhibits fluorescence. nih.gov For instance, the azo dye generated from Naphthol AS-BI phosphate has been shown to fluoresce when excited with a 405 nm laser.
This fluorescence allows for confocal imaging, which provides significant advantages, including:
Improved Subcellular Resolution: The optical sectioning capability of the confocal microscope eliminates out-of-focus light, resulting in blur-free images with much higher resolution than standard light microscopy. por-journal.com
Accurate Localization: This enhanced resolution permits the precise localization of enzymatic activity within specific organelles, such as the lysosomes and the Golgi apparatus. por-journal.comnih.gov
Three-Dimensional Analysis: Confocal microscopy allows for the reconstruction of 3D images, providing valuable information about the spatial distribution of the enzyme within the cell.
This adaptation combines the simplicity of the histochemical staining method with the high-resolution imaging power of confocal microscopy, making it a powerful tool for studying enzyme distribution. por-journal.com
Naphthol AS phosphates, particularly Naphthol AS-BI phosphate, have been successfully employed for the ultrastructural localization of acid phosphatase using electron microscopy. nih.gov Azo dye techniques have been modified for this purpose to provide high-resolution details of enzyme distribution within subcellular compartments. vliz.be
Comparative studies have shown that Naphthol AS-BI phosphate can offer superior localization compared to other methods, such as the Gomori technique which uses beta-glycerophosphate as a substrate. nih.gov While the Gomori method often restricts the reaction product primarily to lysosomes, the Naphthol AS-BI phosphate method reveals a broader distribution of acid phosphatase activity. nih.gov
Using Naphthol AS-BI phosphate, the reaction product has been identified in a variety of organelles, including:
The Golgi apparatus nih.gov
The rough endoplasmic reticulum and nuclear envelope nih.gov
Cytoplasmic granules and vesicles nih.gov
Vacuoles and multivesicular bodies
This detailed localization provides critical insights into the synthesis, transport, and function of acid phosphatase within the cell's endomembrane system. The technique has proven valuable for identifying specific patterns of enzyme distribution in different cell types, including neoplastic lymphoid cells and hairy cells. nih.gov
Application in Specific Tissue and Cellular Systems
The this compound histochemical method has been applied across a wide range of biological systems to study the localization of phosphatases.
Table 2: Examples of this compound Application in Tissues and Cells
| Biological System | Target Enzyme(s) | Key Findings | References |
|---|---|---|---|
| Human Neoplastic Cells | Acid Phosphatase (AcP) | Distinct localization patterns in T-cell leukemia and hairy cell leukemia, with reaction product in the Golgi, ER, and granules. | nih.gov |
| Rabbit Exudate Cells and Macrophages | AcP, Esterase, etc. | Characterized enzymatic profiles and correlated enzyme activity with phagocytic function. | nih.gov |
| Insect Tissues (Stable Fly) | Acid and Alkaline Phosphatase | Confirmed the technique's utility for accurate phosphomonoesterase localization in insect tissues. | core.ac.uk |
| Human Placenta | Alkaline Phosphatase (HPALP) | Enzyme activity was exclusively confined to the microvilli of syncytiotrophoblastic cells. | jst.go.jp |
| Bone and Cartilage | Acid and Alkaline Phosphatase | ALP activity was high in osteoblasts; AcP was found in osteoblasts, young osteocytes, and at the mineralizing front. | scispace.com |
| Marine Mussel Oocytes | Acid Phosphatase | Azo dye technique used for ultrastructural localization of acid hydrolases in developing oocytes. | vliz.be |
| Rat Liver | Acid Phosphatase | Activity localized in granules along the bile canaliculi, corresponding to lysosomes seen with electron microscopy. | karger.com |
These studies highlight the robustness and versatility of the this compound technique. In neoplastic lymphoid cells, for example, the method revealed characteristic patterns of AcP localization that differed between T-cell-derived lymphoblasts and hairy cells. nih.gov In bone formation studies, it helped differentiate the roles of alkaline phosphatase in osteoblasts from the activity of acid phosphatase at the mineralization front. scispace.com Similarly, in the human placenta, the technique precisely localized alkaline phosphatase to the microvilli, a region critical for maternal-fetal exchange. jst.go.jp These applications demonstrate the method's value in elucidating the specific cellular and subcellular roles of phosphatases in both normal physiology and pathological conditions.
Enzyme Kinetic and Mechanistic Studies Involving Naphthol As Phosphate
Substrate Specificity and Affinity Characterization
The molecular structure of Naphthol AS phosphate (B84403), with its characteristic naphthol group, plays a significant role in its interaction with enzymes. scbt.com Its unique electronic properties and hydrophobicity can lead to enhanced interactions within an enzyme's active site. scbt.com
Research has demonstrated that Naphthol AS phosphate and its analogues are effective substrates for a variety of phosphatases, including both acid and alkaline types. medchemexpress.commedchemexpress.com However, specificity can vary between different forms of the substrate and different enzyme isoforms. For instance, Naphthol AS-BI phosphate has been identified as a particularly effective and selective substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, which is a marker for osteoclast activity. nih.gov This selectivity is a notable advantage over less specific substrates like p-nitrophenylphosphate (pNPP), which is hydrolyzed by multiple TRAP isoforms and other unrelated phosphatases. nih.gov
Studies comparing different Naphthol AS derivatives have revealed preferences among enzymes. A comparative study of Naphthol AS-BI, Naphthol AS-MX, and Naphthol AS-TR phosphates found that Naphthol AS-BI phosphate was the superior substrate for calf intestinal alkaline phosphatase based on hydrolysis rates. tandfonline.com The affinity of an enzyme for a substrate, often represented by the Michaelis constant (Km), can also be influenced by the substrate's structure. For example, rat intestinal alkaline phosphatase shows an affinity for Naphthol-AS-Bi-phosphate that is approximately ten times higher than for p-nitrophenyl-phosphate, indicating a much stronger binding interaction with the naphthol-based substrate.
The interaction is not limited to a single class of enzymes. While primarily used for phosphatases, some derivatives like Naphthol AS-E phosphate have been shown to interact with other proteins, such as the KIX domain of the coactivator p300, highlighting the diverse applications of this class of compounds in biochemical studies. aacrjournals.org
Determination of Kinetic Parameters (e.g., Km, Vmax)
A primary application of this compound in enzymology is the determination of key kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Quantitative histochemical methods have been developed using Naphthol-AS-Bi-phosphate to determine these parameters for rat intestinal unspecific alkaline phosphatase directly in tissue sections. nih.gov Studies on rat jejunal villi have determined apparent Kₘ values ranging from approximately 0.77 to 0.87 mM, with Vₘₐₓ values varying based on the specific location within the villi. In homogenates of intestinal mucosa, the apparent Kₘ for the same enzyme was found to be around 0.26-0.28 mM.
For human prostatic acid phosphatase (PAP), the kinetics can exhibit positive cooperativity with substrates like 1-naphthyl phosphate, a related compound, meaning the binding of one substrate molecule enhances the binding of subsequent ones. researchgate.net The Kₘ value for PAP with 1-naphthyl phosphate has been reported to be in the order of 1.01 to 1.6 mmol L⁻¹. researchgate.net In a comparative study, Naphthol AS-BI phosphate was found to have a Kₘ of 1.38 x 10⁻⁴ M with calf intestinal alkaline phosphatase. tandfonline.com
These kinetic values are crucial for comparing enzyme efficiency with different substrates and understanding the enzyme's behavior under various physiological conditions.
Below is a table summarizing selected kinetic parameters determined using this compound and related substrates for various enzymes.
Influence of Environmental Factors on Reaction Kinetics
The kinetics of enzyme-catalyzed reactions using this compound are highly sensitive to environmental conditions, primarily pH and temperature.
pH: Enzyme activity typically shows a distinct pH optimum. For alkaline phosphatases, the optimal pH is generally in the alkaline range, around pH 9.0 or higher. tandfonline.comnih.gov For instance, calf intestinal alkaline phosphatase using Naphthol AS-MX, AS-BI, or AS-TR phosphate as a substrate exhibits optimal activity at pH 9.0. tandfonline.com The activity of human placental alkaline phosphatase is also highly dependent on pH, with specific amino acid residues in the active site requiring a particular ionization state (deprotonated) to be catalytically active. nih.gov Conversely, acid phosphatases function optimally in acidic conditions. Prostatic acid phosphatase, for example, is often assayed at a pH of around 5.2 to 5.5. nih.govd-nb.info The pH can also affect the fluorescence of the hydrolyzed naphthol product, which is a critical consideration in fluorometric assays. tandfonline.com
Temperature: Reaction velocity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. nih.gov For calf intestinal alkaline phosphatase, the temperature optimum is high, around 45°C. nih.gov Human placental alkaline phosphatase shows an apparent optimum temperature of 40°C, with thermal denaturation occurring at higher temperatures. nih.gov The activation energy, which is the energy required to initiate the reaction, for this enzyme was found to be significantly higher when studied in a reverse micelle system compared to an aqueous solution. nih.gov It is also noted that the stability of acid phosphatase is temperature-dependent; samples must often be cooled to preserve activity. d-nb.info
These environmental factors must be carefully controlled in kinetic assays to ensure accurate and reproducible results.
Investigation of Enzyme Inhibition Mechanisms using this compound
This compound and its analogues are excellent substrates for studying enzyme inhibition. watson-int.com In these assays, the rate of hydrolysis of this compound is measured in the presence and absence of a potential inhibitor. A reduction in the rate of product formation indicates that the compound is inhibiting the enzyme's activity.
This approach has been used to characterize the inhibition of different phosphatase isoforms. For example, in the development of a specific assay for tartrate-resistant acid phosphatase (TRAP) isoform 5b, heparin was used as a selective inhibitor of isoform 5a. nih.gov The assay, using Naphthol-ASBI phosphate as the substrate, demonstrated that heparin inhibited isoform 5a activity by approximately 50% but had little effect on the target isoform 5b. nih.gov This illustrates how this compound-based assays can be used to screen for selective inhibitors.
Furthermore, this compound derivatives themselves have been identified as inhibitors of other, unrelated proteins. Naphthol AS-E phosphate was found to inhibit the activity of the transcription factor Myb by blocking its interaction with the KIX domain of the coactivator p300. aacrjournals.org In this context, Naphthol AS-E phosphate is not acting as a substrate for a phosphatase but as a direct inhibitor of a protein-protein interaction. The IC₅₀ value (the concentration of inhibitor required to reduce the activity by half) for this inhibition was determined to be approximately 30 µmol/L in vitro. aacrjournals.orgresearchgate.net This demonstrates the broader utility of Naphthol AS compounds in mechanistic studies beyond their role as simple phosphatase substrates.
Analytical and Bioanalytical Method Development with Naphthol As Phosphate
Development of Quantitative Assays
Naphthol AS phosphate (B84403) and its analogs serve as substrates for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic cleavage of the phosphate group yields a naphthol derivative that can be quantified, forming the basis of numerous quantitative assays. oup.com
The selection of a specific Naphthol AS derivative often depends on the target enzyme and the desired detection method (colorimetric or fluorometric). For instance, Naphthol AS-BI phosphate is a fluorogenic substrate for both acid and alkaline phosphatases, releasing the fluorescent Naphthol AS-BI upon hydrolysis. caymanchem.com This fluorescence is a direct and quantifiable marker of enzyme activity. caymanchem.comadipogen.com Similarly, Naphthol AS-MX phosphate is hydrolyzed to the fluorescent Naphthol AS-MX, which can be measured to quantify ALP activity.
A key application of these quantitative assays is in clinical diagnostics, where the levels of phosphatases can be indicative of certain diseases. caymanchem.comadipogen.comadipogen.com For example, assays using Naphthol AS-TR phosphate can detect elevated ALP levels associated with conditions like Paget's disease and hepatitis.
The development of these assays has also involved detailed kinetic studies. For example, a continuous assay for acid phosphatase using 1-naphthyl phosphate allows for the precise determination of the initial reaction rate by measuring the release of 1-naphthol (B170400) at 320 nm. nih.gov This method is suitable for steady-state and pre-steady-state kinetic studies and has been used to determine the kinetic parameters (Km and kcat) for human prostatic acid phosphatase. nih.gov
Table 1: Naphthol AS Derivatives in Quantitative Assays
| Naphthol AS Derivative | Target Enzyme(s) | Detection Method | Application | Reference |
|---|---|---|---|---|
| Naphthol AS-BI phosphate | Acid and Alkaline Phosphatase | Fluorometric | Quantification of enzyme activity | caymanchem.com |
| Naphthol AS-MX phosphate | Alkaline Phosphatase | Fluorometric | Quantitative imaging, serum ALP detection | |
| Naphthol AS-TR phosphate | Alkaline Phosphatase | Spectrophotometric/Fluorometric | Monitoring enzyme activity in biological samples | adipogen.commedchemexpress.com |
| 1-Naphthyl phosphate | Acid Phosphatase | Spectrophotometric (UV) | Kinetic studies of enzyme activity | nih.gov |
High-Throughput Screening Methodologies
The fluorescent properties of the products of Naphthol AS phosphate hydrolysis make them highly suitable for high-throughput screening (HTS) assays. pubcompare.ai HTS allows for the rapid testing of large numbers of compounds, which is crucial in drug discovery and enzyme inhibitor screening.
A key consideration in HTS is the compatibility of the assay with automated systems and the need for a robust and easily detectable signal. acs.org Fluorescence-based assays using Naphthol AS derivatives meet these criteria, offering high sensitivity and a large dynamic range. acs.org For instance, a fluorescent HTS assay was developed to screen for inhibitors and substrates of UGT1A6, an important enzyme in drug metabolism. nih.gov This assay monitors the real-time formation of the highly fluorescent 1-naphthylglucuronide. nih.gov
The selection of the right Naphthol derivative for HTS depends on factors such as solubility, stability, and compatibility with the specific assay protocol. pubcompare.ai The development of HTS assays often involves optimizing reaction conditions, such as buffer composition and pH, to ensure reliable and reproducible results. acs.org For example, in a three-enzyme-based fluorescent assay for glutaminase (B10826351) inhibitors, the reaction was optimized for 384-well plates to screen a large compound library. nih.gov
Integration with Advanced Spectroscopic Techniques
The analytical utility of this compound is significantly enhanced when integrated with advanced spectroscopic techniques. These combinations allow for more detailed and sensitive analysis of enzymatic reactions and molecular interactions.
Fluorometric and Spectrophotometric Analysis: The primary spectroscopic application of Naphthol AS phosphates is in fluorometric and spectrophotometric assays. Upon enzymatic hydrolysis, the resulting naphthol product can be detected by its fluorescence or absorbance. For example, Naphthol AS-BI phosphate is converted to Naphthol AS-BI, which has excitation/emission spectra of 405/515 nm, respectively, allowing for quantitative fluorometric analysis. caymanchem.com Similarly, the hydrolysis of Naphthol AS-TR phosphate produces a colored product that can be detected spectrophotometrically. medchemexpress.com A continuous spectrophotometric assay for acid phosphatase measures the release of 1-naphthol at 320 nm. nih.gov
Microscale Thermophoresis (MST): MST is a powerful technique for quantifying biomolecular interactions. It has been used to study the inhibitory effect of Naphthol AS-E phosphate on the interaction between the transcription factor Myb and the KIX domain of the coactivator p300. aacrjournals.org By measuring changes in the thermophoretic movement of molecules, MST can determine the binding affinity and IC50 values for inhibitors. aacrjournals.org In this case, MST confirmed that Naphthol AS-E phosphate disrupts the Myb-KIX complex with an IC50 of approximately 30 μmol/L. aacrjournals.org
Trapped Ion Mobility Spectrometry (TIMS): TIMS is a high-resolution separation technique that can distinguish between chiral enantiomers. It has been employed to separate and identify the atropisomers of 1,1'-bi(2-naphthol) (BINOL) and its phosphate derivative, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP). acs.orgnih.gov This method relies on monitoring the different mobilities of their derivative complexes with cyclodextrins and metal ions, offering a rapid and sensitive alternative to chromatographic separation. acs.orgnih.gov
Table 2: Advanced Spectroscopic Techniques with this compound
| Spectroscopic Technique | Naphthol AS Derivative | Application | Key Findings | Reference |
|---|---|---|---|---|
| Fluorometry | Naphthol AS-BI phosphate | Quantitative enzyme activity assays | N-ASBI product has Ex/Em at 405/515 nm | caymanchem.com |
| Spectrophotometry (UV-Vis) | 1-Naphthyl phosphate | Continuous enzyme activity assays | Release of 1-naphthol measured at 320 nm | nih.gov |
| Microscale Thermophoresis (MST) | Naphthol AS-E phosphate | Inhibition of protein-protein interactions | Determined IC50 for inhibition of Myb-KIX interaction | aacrjournals.org |
| Trapped Ion Mobility Spectrometry (TIMS) | 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Separation of chiral enantiomers | Successful separation of BNP atropisomers | acs.orgnih.gov |
Novel Biosensor Design Principles
This compound and its analogs are integral to the design of novel biosensors for detecting a wide range of analytes. These biosensors often rely on the enzymatic generation of a detectable signal from the Naphthol AS substrate.
One approach involves the use of electrochemical biosensors. For example, a biosensor for assessing the cytotoxic effects of chemicals was developed using mammalian cells. core.ac.uk This biosensor measures changes in the activity of acid phosphatase, which catalyzes the de-phosphorylation of 2-naphthyl phosphate to 2-naphthol (B1666908). The 2-naphthol is then detected electrochemically. core.ac.uk
Another design principle involves the use of nanozymes. A novel electrochemical biosensor for the detection of the BCR/ABL fusion gene utilized a Ti3C2Tx MXene nanozyme. bohrium.com This nanozyme was found to have catalytic activity for the oxidation of 1-naphthol, which is produced from the hydrolysis of 1-naphthyl phosphate by alkaline phosphatase. This cascading catalytic amplification strategy led to a highly sensitive biosensor. bohrium.com
Furthermore, potentiometric biosensors have been developed based on ion association complexes. For instance, planar chip biosensors for the potentiometric immunoassay of acid phosphatase activity were constructed using poly(vinyl chloride) matrix sensors for α-naphthyl acid phosphate. researchgate.net These sensors followed the decrease in the concentration of the substrate as a function of enzyme activity. researchgate.net
The versatility of Naphthol AS phosphates also extends to the development of fluorescent biosensors. An ALP-based fluorescent biosensor was described for the detection of various environmental pollutants, where the enzyme catalyzes the hydrolysis of 1-naphthyl phosphate to the fluorescent 1-naphthol. scirp.org
Explorations of Naphthol As Phosphate in Targeted Research Areas
Molecular Biology and Gene Expression Studies
In the realm of molecular biology, Naphthol AS phosphates have been instrumental in dissecting complex cellular signaling pathways and gene regulation networks. Their ability to interact with key proteins makes them valuable probes for understanding and potentially manipulating cellular behavior.
Naphthol AS-E Phosphate (B84403) as an Inhibitor of Myb Transcription Factor Activity
Naphthol AS-E phosphate has been identified as a significant inhibitor of the c-Myb transcription factor. adipogen.comsmolecule.commpbio.com The activity of c-Myb is crucial for the proliferation and differentiation of hematopoietic progenitor cells and its dysregulation is linked to the development of leukemia and other cancers. adipogen.commpbio.commpbio.com The function of c-Myb is highly dependent on its interaction with the KIX domain of the coactivator p300. adipogen.comsmolecule.commpbio.com Naphthol AS-E phosphate exerts its inhibitory effect by specifically disrupting this critical interaction. adipogen.comsmolecule.commpbio.com
Research has demonstrated that Naphthol AS-E phosphate binds to the KIX domain of p300, thereby blocking the binding of c-Myb. adipogen.comsmolecule.com This interference has been confirmed through in vitro binding assays, which show that Naphthol AS-E phosphate inhibits the Myb-KIX interaction with a notable potency. adipogen.comsmolecule.com Molecular docking studies further support this mechanism, suggesting that Naphthol AS-E phosphate occupies the same binding region on the KIX domain as the c-Myb protein. smolecule.com
Implications for Leukemia and Cancer Research
The inhibitory action of Naphthol AS-E phosphate on the c-Myb/p300 interaction carries significant implications for the treatment of certain cancers, particularly leukemia. adipogen.commpbio.commpbio.com By inhibiting c-Myb activity, Naphthol AS-E phosphate has been shown to suppress the expression of Myb target genes in various human myeloid leukemia cell lines, including HL-60, U937, and NB4. adipogen.comsmolecule.comcaltagmedsystems.co.uk This suppression of gene expression leads to the induction of myeloid differentiation and apoptosis (programmed cell death) in these cancer cells. adipogen.comsmolecule.commpbio.com
Notably, the concentration of Naphthol AS-E phosphate required to inhibit Myb activity in living cells is significantly lower than that required to block the Myb-KIX interaction in vitro, suggesting a potent anti-leukemic activity. smolecule.com These findings have positioned Naphthol AS-E phosphate as a promising lead compound for the development of novel anti-cancer therapies that target the oncogenic activity of c-Myb. adipogen.commpbio.com
Table 1: Inhibitory Activity of Naphthol AS-E Phosphate
| Target Interaction/Process | Cell Lines | Noted Effect | IC50 / Ki Value |
|---|---|---|---|
| Myb-p300 KIX domain binding | In vitro assay | Inhibition of binding | ~30 µM (IC50) |
| Myb-CBP KIX domain binding | In vitro assay | Inhibition of binding | 43 µM (IC50) |
| CREB-CBP KIX domain binding | In vitro assay | Inhibition of binding | 50 µM (Ki) |
| Myb-dependent gene expression | HL-60, U937, NB4 | Suppression of target genes | 5 µM |
| CREB-dependent transcription | HEK293T | Inhibition of transcription | 10 µM (Ki) |
| Proliferation of lung adenocarcinoma cells | NCI-H1734 | Inhibition of proliferation | 6.89 µM (IC50) |
Bone Metabolism and Osteoclastic Activity Markers
Derivatives of Naphthol AS phosphate are widely used as substrates for the enzyme tartrate-resistant acid phosphatase (TRAP), which is a key biomarker for osteoclastic activity and bone resorption. avantorsciences.com Osteoclasts are cells responsible for the breakdown of bone tissue, and their activity is a crucial aspect of bone metabolism.
Naphthol AS-BI phosphate has been identified as a preferred substrate for TRAP isoform 5b, which is specifically secreted by osteoclasts. avantorsciences.com The hydrolysis of Naphthol AS-BI phosphate by TRAP 5b can be measured to provide a specific assessment of osteoclastic activity. avantorsciences.com This is particularly useful in studying diseases related to bone metabolism. avantorsciences.com For instance, in patients with end-stage renal disease, where TRAP isoform 5b is the primary form, assays using Naphthol AS-BI phosphate show a good correlation with osteoclastic activity. avantorsciences.com
Similarly, Naphthol AS-MX phosphate is utilized as a substrate for alkaline phosphatase in human osteoblasts and for TRAP staining to identify osteoclasts. pubcompare.ainih.gov In histochemical studies, the enzymatic cleavage of the phosphate group from Naphthol AS-MX phosphate by phosphatases in tissue sections leads to the formation of a product that can be visualized, allowing for the localization and quantification of enzyme activity. researchgate.net This is instrumental in studying the effects of various factors, such as high phosphorus levels, on bone microarchitecture and the cells involved in bone remodeling. pubcompare.ai
Applications in Material Science and Advanced Chemical Systems
The primary application of Naphthol AS phosphates in the context of advanced chemical systems lies in their role as highly specific substrates for enzymatic detection. While not typically incorporated into the structure of new physical materials, they are crucial components of advanced diagnostic and histochemical systems. adipogen.commpbio.com
Naphthol AS phosphates are key reagents in enzymatic histochemistry for the detection of phosphatase activity. When used with diazonium salts, they form insoluble, colored azo dyes at the site of enzyme activity, enabling precise visualization within tissues and cells. This has been pivotal in developing advanced enzymatic detection techniques with high specificity and reliability.
Furthermore, some this compound derivatives are fluorogenic substrates. The enzymatic reaction releases a naphthol product that fluoresces, allowing for quantitative measurement of enzyme activity. This property is exploited in various biochemical assays and high-throughput screening applications. The unique chemical properties of these compounds also lend them to be used as reference standards in separation science techniques like High-Performance Liquid Chromatography (HPLC).
While research has explored the synthesis of various naphthol derivatives for different applications, including as potential antioxidants and enzyme inhibitors, and the use of nanoparticles to catalyze the synthesis of amidoalkyl-naphthols, the direct use of this compound as a building block in material science is not a primary area of its application. Its value remains centered on its utility as a sensitive and specific detection reagent in advanced chemical and biological systems.
Future Perspectives and Methodological Considerations in Naphthol As Phosphate Research
Enhancing Subcellular Resolution and Localization Precision
Achieving crisp and precise localization of enzyme activity at the subcellular level remains a primary objective in histochemistry. The inherent properties of the final azo dye product, such as its crystallinity and substantivity (the affinity of the dye for tissue components), significantly influence the sharpness of the localization.
Early research highlighted that phosphates of more complex arylides of 2-hydroxy-3-naphthoic acid, compared to the simpler Naphthol AS phosphate (B84403), yield highly chromogenic and substantive naphthols, resulting in very precise microscopic localizations. oup.com For instance, Naphthol AS-MX, AS-TR, and AS-OL phosphates were found to be suitable for achieving sharp localizations in various tissue preparations. oup.com The rationale behind this is that the released naphthol derivatives from these more complex substrates are less soluble and diffuse less from the site of enzymatic action before coupling with the diazonium salt.
Future strategies to further enhance resolution could involve the synthesis of novel Naphthol AS derivatives with even lower solubility of the resulting naphthol. Additionally, optimizing the coupling reaction kinetics is crucial. A rapid coupling reaction minimizes the time available for the liberated naphthol to diffuse. This can be achieved by carefully selecting the diazonium salt and optimizing its concentration and the pH of the reaction medium. The use of stable stock solutions of the substrate, which can be prepared with certain Naphthol AS phosphates, also contributes to reproducibility and precision. oup.com
Strategies to Mitigate Non-Specific Reactions and Background
Non-specific staining and high background can obscure the true localization of enzyme activity, leading to misinterpretation of results. Several factors can contribute to this issue, including spontaneous decomposition of the substrate and non-specific binding of the diazonium salt or the final azo dye to tissue components.
A key advantage of many Naphthol AS phosphate substrates is their high stability in solution, which contrasts with other substrates like 6-benzoyl-2-naphthyl phosphate that show appreciable spontaneous decomposition. oup.com To minimize background, the choice of rinsing solution is also critical. For instance, when using an alkaline phosphatase (ALP)-labeled probe, Tris-buffered saline (TBS) should be used instead of phosphate-buffered saline (PBS), as inorganic phosphate can inhibit ALP activity. nih.gov
Furthermore, endogenous enzyme activity in the tissue can lead to false-positive results. Chemical inhibitors are often used to block this activity. For example, levamisole (B84282) is commonly used to inhibit endogenous alkaline phosphatase activity, except for the intestinal isoenzyme. In the context of tartrate-resistant acid phosphatase (TRAP), heparin has been shown to be a specific inhibitor of the 5a isoform, allowing for more specific detection of the 5b isoform, which is a marker for osteoclastic activity. nih.govresearchgate.net
Future approaches could focus on the development of more specific inhibitors for various endogenous enzyme isoforms. Additionally, the design of novel Naphthol AS substrates that are less prone to non-specific binding or are coupled with detection systems that have an inherently higher signal-to-noise ratio will be beneficial.
Development of Next-Generation this compound Substrates
The versatility of the Naphthol AS platform allows for the development of new substrates with tailored properties for specific applications. Research has continually explored the synthesis of new phosphate esters of complex arylides of 2-hydroxy-3-naphthoic acid to improve localization and chromogenicity. oup.com
One area of development is the creation of fluorogenic substrates. For example, this compound and Naphthol AS-MX phosphate are fluorogenic substrates for both acid and alkaline phosphatases. adipogen.comadipogen.com Upon enzymatic cleavage, they are converted to Naphthol AS and Naphthol AS-MX, which exhibit fluorescence at excitation/emission wavelengths of 388/516 nm and 388/512 nm, respectively. adipogen.comadipogen.com This fluorescence provides a quantitative measure of phosphatase activity. adipogen.comcaltagmedsystems.co.ukadipogen.com
Another avenue is the development of substrates with enhanced sensitivity. For instance, AquaSpark® substrates represent a new generation of chemiluminescent probes for alkaline phosphatase that are significantly brighter than conventional substrates and have a very low background signal. youtube.com While not a Naphthol AS derivative, the principles of enhancing signal output can inform the design of future Naphthol AS-based chemiluminescent or fluorescent substrates.
Furthermore, substrates designed for specific isoforms of enzymes are highly valuable. Naphthol-ASBI phosphate has been identified as a preferred substrate for the tartrate-resistant acid phosphatase (TRAP) isoform 5b, a serum marker for osteoclastic activity. nih.govresearchgate.net This specificity is crucial for diagnostic applications where distinguishing between different isoforms is important.
Future research will likely focus on:
Multi-color applications: Developing Naphthol AS derivatives that produce a wider range of distinct colors upon coupling, allowing for the simultaneous detection of multiple enzymes.
Enhanced stability and solubility: Improving the shelf-life of substrate solutions and ensuring optimal solubility in aqueous buffers for consistent performance.
Substrates for other enzyme classes: Adapting the Naphthol AS scaffold for the detection of other hydrolytic enzymes beyond phosphatases.
Computational and Structural Biology Approaches
Understanding the interaction between this compound substrates and the active site of phosphatases at a molecular level can guide the rational design of new and improved substrates. Computational modeling and structural biology techniques, such as X-ray crystallography, can provide invaluable insights into these interactions.
For example, structural studies of phosphatases like the PP2A family reveal a conserved α/β fold with a catalytic site containing two metal ions. frontiersin.org This information can be used to design Naphthol AS derivatives that fit more precisely into the active site, potentially increasing substrate specificity and turnover rates.
Computational docking studies can be employed to predict the binding affinity and orientation of various Naphthol AS derivatives within the enzyme's active site. This can help in screening potential new substrates before they are synthesized, saving time and resources. For instance, understanding the interaction between Naphthol AS-E phosphate and the KIX domain of the coactivator p300 has been instrumental in identifying it as an inhibitor of Myb activity, a potential therapeutic target in leukemia. nih.gov This demonstrates the power of combining experimental screening with a deeper understanding of molecular interactions.
Future directions in this area include:
Molecular dynamics simulations: To study the dynamic process of substrate binding, enzymatic cleavage, and product release.
Quantum mechanics/molecular mechanics (QM/MM) calculations: To model the enzymatic reaction mechanism with high accuracy.
In silico screening: Of large virtual libraries of Naphthol AS derivatives to identify candidates with desired properties.
Emerging Applications and Cross-Disciplinary Research Directions
The utility of this compound and its derivatives is expanding beyond traditional histochemistry into new and exciting areas of research.
In the field of biosensor development , these compounds can be used to create sensitive detection systems. For example, amperometric biosensors can be constructed using enzymes immobilized on electrodes. The enzymatic reaction with a this compound substrate could produce an electroactive species that can be detected electronically. The use of permselective polymers like poly-2-naphthol can help in creating interferent-free biosensors. mdpi.com
In drug discovery and development , Naphthol AS derivatives are being explored as inhibitors of specific enzymes. As mentioned earlier, Naphthol AS-E phosphate has been identified as an inhibitor of the Myb-p300 interaction, which is crucial for the proliferation of certain cancer cells. nih.gov This highlights the potential of Naphthol AS compounds as scaffolds for the development of novel therapeutic agents.
Furthermore, in materials science , the azo dyes produced from the Naphthol AS reaction are being investigated for their potential use in the development of new materials with interesting optical or electronic properties. The ability to precisely deposit these dyes within a biological matrix could open up possibilities for creating bio-templated materials.
The cross-disciplinary nature of this research is evident, combining principles of chemistry, biology, medicine, and materials science. Future applications may emerge in fields such as:
High-throughput screening: Miniaturized assays using this compound substrates for rapid screening of enzyme inhibitors or activators.
In vivo imaging: Development of Naphthol AS-based probes that can be used to visualize enzyme activity in living organisms.
Environmental monitoring: Biosensors for the detection of pollutants that may inhibit or activate specific enzymes.
Q & A
Q. Table 1: Key Substrate Properties
| Derivative | Target Enzyme | Detection Method | Optimal pH | Reference |
|---|---|---|---|---|
| AS-BI phosphate | Acid/AP | Colorimetric (azo dye) | 4.8–8.9 | |
| AS-MX phosphate | ALP | Colorimetric (violet) | 8.9 | |
| AS-TR phosphate | AP/ALP | Fluorometric | 4.8–9.0 |
What are the standard protocols for using Naphthol AS-BI phosphate in simultaneous azo-coupling methods for enzyme localization?
Methodological Answer:
Incubation Medium Preparation:
- Dissolve 2.0 mM Naphthol AS-BI phosphate in 20 mM N,N-dimethylformamide.
- Add 0.8 mM hexazotized new fuchsin and 0.05 M veronal acetate buffer (pH 8.9).
- Filter to remove precipitates .
Tissue Section Protocol:
- Incubate slides at 37°C for 10 minutes.
- Rinse with distilled water and counterstain with hematoxylin.
Quantification: Use image analysis software (e.g., ImageJ) to measure pixel intensity of stained regions .
Critical Parameters:
- pH Sensitivity: AP activity drops below pH 4.8 or above pH 9.0.
- Substrate Stability: Prepare fresh solutions to avoid hydrolysis.
Advanced Research Questions
How to analyze discrepancies in phosphatase activity data obtained using different this compound substrates?
Methodological Answer:
Discrepancies arise from substrate-specific properties:
- Sensitivity: AS-BI phosphate has higher molar extinction coefficients than AS-MX, yielding stronger signals in colorimetric assays .
- Interference: Endogenous phosphatases in tissue samples may hydrolyze substrates non-specifically. Use inhibitors like sodium tartrate (for AP) or levamisole (for ALP) .
- Validation: Cross-validate with alternative methods (e.g., p-nitrophenyl phosphate hydrolysis) and statistical tests (ANOVA for inter-group variability) .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Solution | Reference |
|---|---|---|
| Low signal intensity | Increase substrate concentration (≤5 mM) | |
| Non-specific staining | Pre-treat samples with enzyme inhibitors | |
| pH drift during assay | Use buffered incubation media |
What experimental strategies validate the specificity of Naphthol AS-E phosphate in disrupting CREB-KIX protein interactions?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Monitor chemical shift perturbations (CSPs) in KIX domain residues upon ligand binding. AS-E phosphate induces CSPs >0.027 ppm in α1 helices, confirming binding outside the MLL site .
- Fluorescence Polarization (FP): Perform competition assays with labeled CREB peptides. AS-E phosphate shows IC50 = 90 µM for CREB-KIX inhibition .
- Cell-Based Validation: Treat myeloid leukemia cells (HL-60, NB4) with 5–20 µM AS-E phosphate. Measure downregulation of Myb target genes (e.g., C/EBPα) via qPCR .
Critical Controls:
- Use inactive analogs (e.g., naphthol derivatives lacking phosphate groups).
- Mutate KIX binding residues (e.g., Y658A) to confirm interaction sites .
How to design dose-response experiments using Naphthol AS-E phosphate to assess anti-proliferative effects in cancer cells?
Methodological Answer:
Cell Culture Setup:
- Seed prostate cancer cells (PC3, DU145) at 8,000 cells/well in 96-well plates.
- Treat with AS-E phosphate (0–20 µM) for 24–48 hours .
Viability Assay:
- Add CCK-8 solution (20 µL/well) and measure absorbance at 450 nm.
Data Analysis:
Q. Table 3: Example Dose-Response Parameters
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
|---|---|---|---|
| PC3 | 6.89 | 24 hours | |
| DU145 | 10.2 | 48 hours |
What methodologies address interference in this compound-based assays from endogenous phosphatases?
Methodological Answer:
- Inhibitor Cocktails: Add 10 mM sodium fluoride (AP inhibitor) or 1 mM levamisole (ALP inhibitor) to incubation media .
- Heat Inactivation: Pre-tissue sections at 65°C for 30 minutes to denature endogenous enzymes .
- Negative Controls: Omit substrate or use boiled enzyme preparations to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
